n-[2-(4-Acetylphenyl)ethyl]acetamide
Overview
Description
“n-[2-(4-Acetylphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H15NO2 . It is used in various chemical reactions and has a molecular weight of 205.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central carbon atom bonded to a phenyl group, an ethyl group, and an acetamide group . The InChI code for this compound is 1S/C12H15NO2/c1-9(14)12-5-3-11(4-6-12)7-8-13-10(2)15/h3-6H,7-8H2,1-2H3, (H,13,15) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 99-101°C .Scientific Research Applications
Synthesis and Chemical Properties
- N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a derivative of N-[2-(4-Acetylphenyl)ethyl]acetamide, has been synthesized with improvements in reduction, acetylation, and ethylation methods. This process is noted for its simplicity, safety, mildness, and suitability for scale-up production (Gong Fenga, 2007).
Applications in Drug Development
- The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, similar in structure to this compound, has been synthesized and studied for its anticancer activity through in silico modeling targeting the VEGFr receptor (Gopal Sharma et al., 2018).
- A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, structurally related to this compound, were designed and synthesized for their potential as anti-inflammatory and analgesic agents (Anas M H Shkair et al., 2016).
Pharmacological Properties
- Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, structurally similar to this compound, have been characterized for their potential as pesticides, highlighting the diverse applications of this compound class (E. Olszewska et al., 2009).
Molecular and Structural Analysis
- The molecular modeling and docking analysis of N-[4-(Ethylsulfamoyl)phenyl]acetamide, a compound related to this compound, provides insights into its electronic behavior, wave function, and potential biological properties (G. Bharathy et al., 2021).
Mechanism of Action
Target of Action
The primary targets of N-[2-(4-Acetylphenyl)ethyl]acetamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets within the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, these effects will be identified and characterized.
Properties
IUPAC Name |
N-[2-(4-acetylphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)12-5-3-11(4-6-12)7-8-13-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPMMSVYHPAOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945969 | |
Record name | N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-64-3 | |
Record name | NSC41639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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